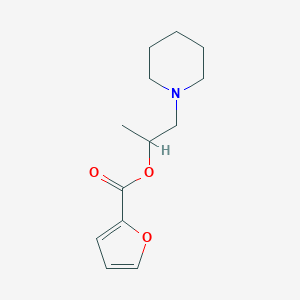![molecular formula C17H27NO2 B295133 2-[Methyl(propan-2-yl)amino]ethyl 4-tert-butylbenzoate](/img/structure/B295133.png)
2-[Methyl(propan-2-yl)amino]ethyl 4-tert-butylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Methyl(propan-2-yl)amino]ethyl 4-tert-butylbenzoate is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as bupivacaine, which is a local anesthetic commonly used in medical procedures. However,
Wirkmechanismus
The mechanism of action of bupivacaine involves its ability to bind to sodium channels in nerve cells. This binding results in the inhibition of the influx of sodium ions into the cell, which prevents the generation of action potentials and the transmission of pain signals.
Biochemical and Physiological Effects:
Bupivacaine has been shown to have a variety of biochemical and physiological effects on the body. These effects include its ability to block pain signals, its ability to affect the central nervous system, and its ability to cause cardiovascular and respiratory depression.
Vorteile Und Einschränkungen Für Laborexperimente
Bupivacaine has several advantages for use in lab experiments. It is a potent and long-lasting local anesthetic, which makes it useful for procedures that require prolonged anesthesia. Additionally, it has been shown to have a low toxicity profile, which makes it a safe option for use in animal studies.
However, there are also limitations to the use of bupivacaine in lab experiments. It can be difficult to control the dose of bupivacaine, which can lead to variability in experimental results. Additionally, bupivacaine has been shown to have some neurotoxic effects, which may limit its use in certain types of experiments.
Zukünftige Richtungen
There are several future directions for the study of bupivacaine in scientific research. One potential area of research is the development of new formulations of bupivacaine that can be used for specific applications. Additionally, further research is needed to fully understand the mechanisms of action of bupivacaine and its effects on the body. Finally, there is a need for more studies on the safety and toxicity of bupivacaine in different populations, including children and pregnant women.
Conclusion:
In conclusion, 2-[Methyl(propan-2-yl)amino]ethyl 4-tert-butylbenzoate, or bupivacaine, is a chemical compound that has potential applications in scientific research. This compound has been extensively studied for its ability to block pain signals and affect the central nervous system. While there are advantages to the use of bupivacaine in lab experiments, there are also limitations that must be considered. Further research is needed to fully understand the potential applications of bupivacaine in scientific research.
Synthesemethoden
The synthesis of 2-[Methyl(propan-2-yl)amino]ethyl 4-tert-butylbenzoate involves the reaction between p-tert-butylbenzoic acid and 2-(dimethylamino)ethyl chloride. This reaction results in the formation of bupivacaine, which is a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
Bupivacaine has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of effects on the body, including its ability to block pain signals and its ability to affect the central nervous system.
Eigenschaften
Molekularformel |
C17H27NO2 |
|---|---|
Molekulargewicht |
277.4 g/mol |
IUPAC-Name |
2-[methyl(propan-2-yl)amino]ethyl 4-tert-butylbenzoate |
InChI |
InChI=1S/C17H27NO2/c1-13(2)18(6)11-12-20-16(19)14-7-9-15(10-8-14)17(3,4)5/h7-10,13H,11-12H2,1-6H3 |
InChI-Schlüssel |
ZZBGIYWYBWCKLA-UHFFFAOYSA-N |
SMILES |
CC(C)N(C)CCOC(=O)C1=CC=C(C=C1)C(C)(C)C |
Kanonische SMILES |
CC(C)N(C)CCOC(=O)C1=CC=C(C=C1)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![1-{[6-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole](/img/structure/B295076.png)
